N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide
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Overview
Description
N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2-methoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide typically involves the reaction of 3-nitroacetophenone with 2-methoxyethylamine. The nitro group is first reduced to an amine, followed by acylation with acetic anhydride to form the desired amide. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and an acid catalyst for the acylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminomethyl-phenyl)-acetamide
- N-(4-Amino-3-methylphenyl)acetamide
- N-(2-ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
Uniqueness
N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide is unique due to the presence of the 2-methoxyethylamino group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88066-69-7 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)13-11-5-3-4-10(8-11)12-6-7-15-2/h3-5,8,12H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
JCTVGXNMMKYINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NCCOC |
Origin of Product |
United States |
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